4-Amino-3-chloro-5-methylbenzoic acid
Overview
Description
4-Amino-3-chloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzoic acid, featuring an amino group at the 4-position, a chlorine atom at the 3-position, and a methyl group at the 5-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-methylbenzoic acid can be achieved through various methods. One common approach involves the chlorination of 4-Amino-3-methylbenzoic acid using N-chlorosuccinimide (NCS) in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with good regioselectivity due to the electron-donating effect of the amino group, which directs the chlorination to the 3-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chlorination reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions, such as temperature, solvent, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the chlorine atom.
Oxidation: Formation of 4-nitro-3-chloro-5-methylbenzoic acid.
Reduction: Formation of 4-amino-3-chloro-5-methylbenzylamine.
Scientific Research Applications
4-Amino-3-chloro-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In pharmaceutical research, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would vary based on the specific compound being synthesized or the intended therapeutic application .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Amino-3-chlorobenzoic acid: Lacks the methyl group, affecting its steric and electronic properties.
3-Amino-4-chloro-5-methylbenzoic acid: Positional isomer with different reactivity and properties
Uniqueness
4-Amino-3-chloro-5-methylbenzoic acid is unique due to the presence of both an amino group and a chlorine atom on the benzene ring, which allows for a wide range of chemical transformations. The methyl group at the 5-position further enhances its reactivity and provides additional steric effects, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-3-chloro-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVXQZIEVDLRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370666 | |
Record name | 4-amino-3-chloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157069-52-8 | |
Record name | 4-amino-3-chloro-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-chloro-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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